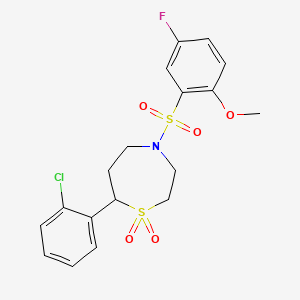![molecular formula C23H25N5O2 B2384226 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 1170619-04-1](/img/structure/B2384226.png)
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazine ring, a piperidine ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by the introduction of the carboxamide group. Common synthetic routes may include:
Step 1: Formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Step 2: Introduction of the 2-methoxyphenyl group via a nucleophilic aromatic substitution reaction.
Step 3: Formation of the piperidine ring through a cyclization reaction involving a suitable precursor.
Step 4: Coupling of the pyridazine and piperidine rings using a cross-coupling reaction, such as the Suzuki or Heck reaction.
Step 5: Introduction of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
- 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxylate
- 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-7-5-13-24-22(16)25-23(29)17-8-6-14-28(15-17)21-12-11-19(26-27-21)18-9-3-4-10-20(18)30-2/h3-5,7,9-13,17H,6,8,14-15H2,1-2H3,(H,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBXKQMMDNSVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)
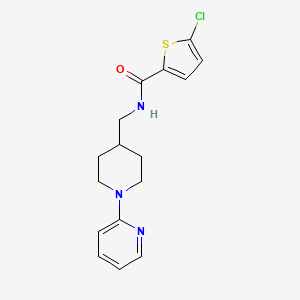
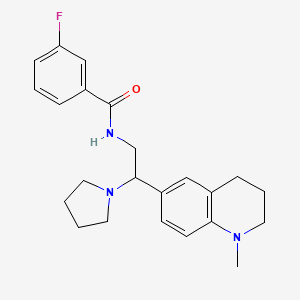
![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2384155.png)
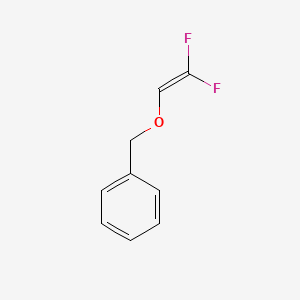
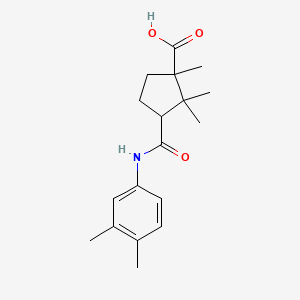
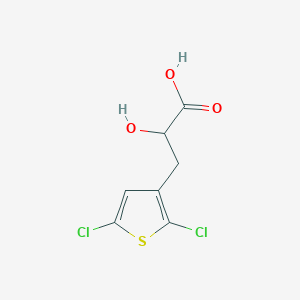
![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)
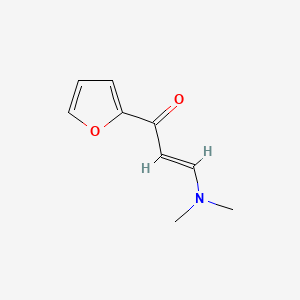
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)
